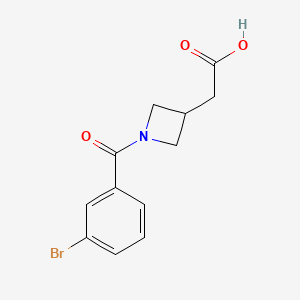
2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The acetic acid group can be introduced through a nucleophilic substitution reaction.
- The azetidine derivative can be reacted with a suitable acetic acid derivative, such as bromoacetic acid, in the presence of a base like sodium hydroxide to yield the final product.
Industrial Production Methods:
Industrial production of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid typically involves the following steps:
-
Formation of Azetidine Ring:
- The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
- For example, the reaction of 3-bromobenzoyl chloride with an azetidine precursor in the presence of a base like triethylamine can yield the desired azetidine derivative.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the azetidine ring or the acetic acid moiety.
- Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction:
- Reduction reactions can target the carbonyl group in the 3-bromobenzoyl moiety.
- Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
-
Substitution:
- The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles.
- Common reagents include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Sodium azide, potassium cyanide, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the azetidine ring or acetic acid moiety.
Reduction: Reduced derivatives of the 3-bromobenzoyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Ligand Design: It can be used in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Biological Probes: It can be used as a probe to study biological pathways and interactions involving azetidine derivatives.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Agriculture: It may find applications in the synthesis of agrochemicals for crop protection and enhancement.
Mecanismo De Acción
The mechanism of action of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and 3-bromobenzoyl group contribute to its biological activity by:
Binding to Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: It may interact with cellular receptors, influencing signal transduction and cellular responses.
Altering Gene Expression: The compound can affect gene expression by interacting with transcription factors and other regulatory proteins.
Comparación Con Compuestos Similares
-
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid:
- This compound has a tert-butoxycarbonyl group instead of the 3-bromobenzoyl group.
- It is used as a building block in organic synthesis and has applications in medicinal chemistry.
-
Azetidine-2-carboxylic acid:
- This compound is a natural product found in certain plants and has biological activity as a proline analogue.
- It is used in the synthesis of peptides and as a research tool in biochemistry.
Uniqueness of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid:
- The presence of the 3-bromobenzoyl group imparts unique chemical and biological properties to the compound.
- Its ability to undergo various chemical reactions and its potential applications in drug development and material science make it a valuable compound for research and industry.
Propiedades
Fórmula molecular |
C12H12BrNO3 |
|---|---|
Peso molecular |
298.13 g/mol |
Nombre IUPAC |
2-[1-(3-bromobenzoyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H12BrNO3/c13-10-3-1-2-9(5-10)12(17)14-6-8(7-14)4-11(15)16/h1-3,5,8H,4,6-7H2,(H,15,16) |
Clave InChI |
JUYBOJDEFMMDGX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



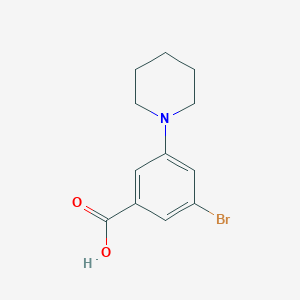

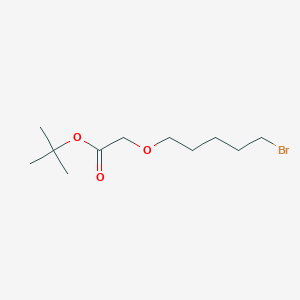

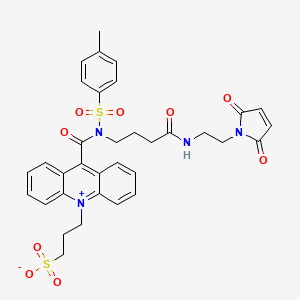
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
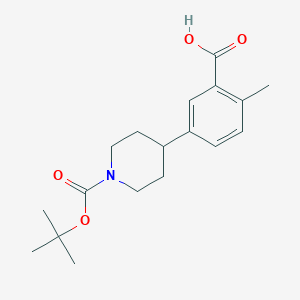
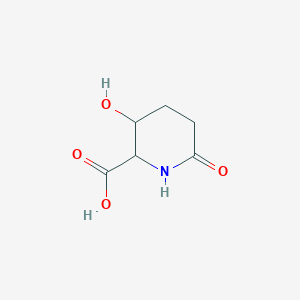

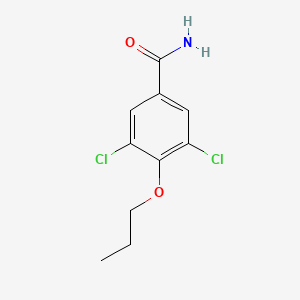


![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14766504.png)
